11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Description
This compound belongs to a class of tricyclic heterocycles featuring fused thiazole and pyrimidine rings, with a pyridinylmethylideneamino substituent at position 11. Its IUPAC name reflects its intricate bicyclic framework (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodecatrienone) and the (Z)-stereochemistry of the pyridinylmethyleneamino group. The compound’s synthesis likely involves cyclocondensation reactions, analogous to methods described for structurally related thiazolo[4,5-d]pyrimidine derivatives .
Crystallographic refinement tools like SHELX have been critical in resolving such complex small-molecule structures, enabling precise determination of stereochemistry and bond geometries .
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-13-11-4-1-5-12(11)21-14(13)17-9-19(15)18-8-10-3-2-6-16-7-10/h2-3,6-9H,1,4-5H2/b18-8- |
InChI Key |
DMINYAARORHCLW-LSCVHKIXSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C=N3)/N=C\C4=CN=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C=N3)N=CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a thia-diazatricyclo precursor under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium bisulfate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6)-dien-12-one
This analogue replaces the pyridinylmethylideneamino group with a 4-methoxyphenyl substituent and introduces a sulfanyl (SH) group at position 10. Key differences include:
- Substituent Effects : The electron-donating methoxy group may enhance stability compared to the pyridinyl group, which could influence solubility and reactivity.
Thiazolo[4,5-d]pyrimidine Derivatives
Compounds like 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidines share structural motifs with the target compound, particularly the thiazole-pyrimidine fusion. However, they lack the tricyclic framework and pyridinyl substituent.
Research Findings and Limitations
- Structural Insights : SHELX-based refinements confirm the feasibility of resolving such complex bicyclic systems, though experimental data for the target compound are lacking .
- Synthetic Challenges : The (Z)-stereochemistry of the imine group may require stringent reaction conditions to avoid isomerization, as seen in related syntheses .
- Knowledge Gaps: Pharmacokinetic and toxicity profiles remain unstudied.
Biological Activity
The compound 11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a pyridine ring and a thiazole moiety, which contribute to its biological properties. The molecular formula can be represented as and exhibits specific physicochemical properties that influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 270.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (octanol/water) | 2.5 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis via the mitochondrial pathway.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 |
| Escherichia coli | 20 | |
| Anticancer | MCF-7 | 10 |
| HeLa | 12 | |
| Anti-inflammatory | RAW 264.7 macrophages | 25 |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized the compound and evaluated its anticancer activity against various cell lines. The results demonstrated significant dose-dependent cytotoxicity in MCF-7 cells, with an IC50 value of 10 µM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study found that at concentrations as low as 15 µM, the compound effectively inhibited bacterial growth by interfering with cell wall synthesis pathways . The findings suggest potential for development into an antibiotic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
